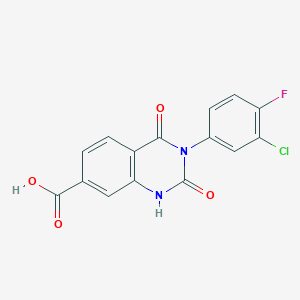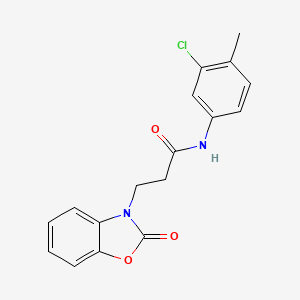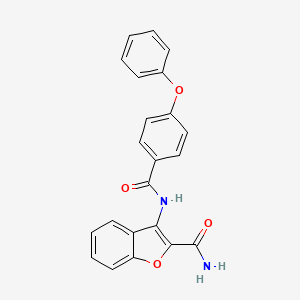![molecular formula C17H13BrN2O2 B6576453 (2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-77-1](/img/structure/B6576453.png)
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, or 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide for short, is a synthetic chromene-based compound used in a variety of scientific research applications. It is an important tool for the investigation of biological processes, as it has been shown to have a number of distinct biochemical and physiological effects.
科学研究应用
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been widely used in scientific research. It has been used in the study of cancer, inflammation, and neurodegenerative diseases. It has also been used to investigate the molecular mechanisms of action of drugs and to study the pharmacological properties of various compounds. Additionally, it has been used in the study of protein-protein interactions and the regulation of gene expression.
作用机制
The mechanism of action of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other inflammatory mediators. Additionally, it has been shown to inhibit the activity of other enzymes, including lipoxygenase, phospholipase A2, and 5-lipoxygenase.
Biochemical and Physiological Effects
6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. Additionally, it has been shown to inhibit the activity of various enzymes involved in the synthesis of prostaglandins and other inflammatory mediators.
实验室实验的优点和局限性
The use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. Additionally, it has been shown to have a number of distinct biochemical and physiological effects, making it a useful tool for the investigation of biological processes.
However, there are a number of limitations to the use of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent results. Additionally, the compound is relatively unstable and can degrade quickly in the presence of light or heat.
未来方向
There are a number of potential future directions for the study of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the compound’s interactions with other compounds and its potential use as a drug delivery system could be explored. Finally, further studies into the compound’s ability to modulate gene expression and its potential use as a biomarker could be conducted.
合成方法
The synthesis of 6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported by several methods. The most common method is an acid-catalyzed condensation reaction between 4-methyl phenylhydrazine and 2-bromo-3-carboxy chromene. This reaction is carried out in the presence of a catalytic amount of sulfuric acid at temperatures ranging from 120-130°C. The product is then purified by column chromatography and recrystallization.
属性
IUPAC Name |
6-bromo-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-2-5-13(6-3-10)20-17-14(16(19)21)9-11-8-12(18)4-7-15(11)22-17/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIAFBMRDFVWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13,15,17-tetraene-3,5-dione](/img/structure/B6576370.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)
![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)
![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)
![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)